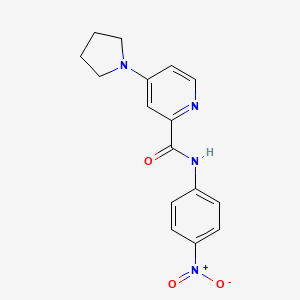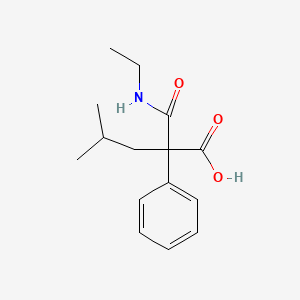
2-(Ethylcarbamoyl)-4-methyl-2-phenylpentanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Ethylcarbamoyl)-4-methyl-2-phenylpentanoic acid is an organic compound that belongs to the class of carboxylic acids This compound is characterized by the presence of an ethylcarbamoyl group, a methyl group, and a phenyl group attached to a pentanoic acid backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Ethylcarbamoyl)-4-methyl-2-phenylpentanoic acid can be achieved through a multi-step process involving the following key steps:
Formation of the Pentanoic Acid Backbone: The starting material, 4-methyl-2-phenylpentanoic acid, can be synthesized through a Friedel-Crafts alkylation reaction, where benzene is reacted with 4-methylpentanoic acid in the presence of a Lewis acid catalyst such as aluminum chloride.
Introduction of the Ethylcarbamoyl Group: The ethylcarbamoyl group can be introduced through a reaction with ethyl isocyanate. This step typically requires the use of a base such as triethylamine to facilitate the nucleophilic addition of the isocyanate to the carboxylic acid group.
Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, precise temperature control, and the use of high-purity reagents.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid in the presence of a catalyst.
Major Products:
Oxidation: Formation of this compound derivatives with additional carboxyl or keto groups.
Reduction: Formation of alcohol or aldehyde derivatives.
Substitution: Introduction of halogen, nitro, or other functional groups on the phenyl ring.
Wissenschaftliche Forschungsanwendungen
2-(Ethylcarbamoyl)-4-methyl-2-phenylpentanoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes or receptors.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory or analgesic effects.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 2-(Ethylcarbamoyl)-4-methyl-2-phenylpentanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The ethylcarbamoyl group may play a role in binding to active sites, while the phenyl and methyl groups contribute to the overall molecular stability and specificity. The exact pathways and targets can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
2-(Methylcarbamoyl)-4-methyl-2-phenylpentanoic acid: Similar structure but with a methylcarbamoyl group instead of an ethylcarbamoyl group.
2-(Ethylcarbamoyl)-4-ethyl-2-phenylpentanoic acid: Similar structure but with an additional ethyl group on the pentanoic acid backbone.
Uniqueness: 2-(Ethylcarbamoyl)-4-methyl-2-phenylpentanoic acid is unique due to the specific combination of functional groups, which imparts distinct chemical and biological properties. The presence of the ethylcarbamoyl group, in particular, can influence its reactivity and interactions with other molecules, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
7473-03-2 |
|---|---|
Molekularformel |
C15H21NO3 |
Molekulargewicht |
263.33 g/mol |
IUPAC-Name |
2-(ethylcarbamoyl)-4-methyl-2-phenylpentanoic acid |
InChI |
InChI=1S/C15H21NO3/c1-4-16-13(17)15(14(18)19,10-11(2)3)12-8-6-5-7-9-12/h5-9,11H,4,10H2,1-3H3,(H,16,17)(H,18,19) |
InChI-Schlüssel |
DXAQMOSUXWTERS-UHFFFAOYSA-N |
Kanonische SMILES |
CCNC(=O)C(CC(C)C)(C1=CC=CC=C1)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





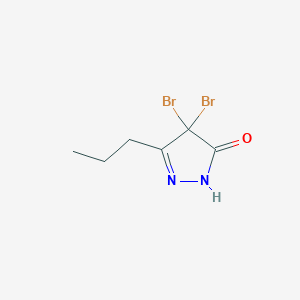
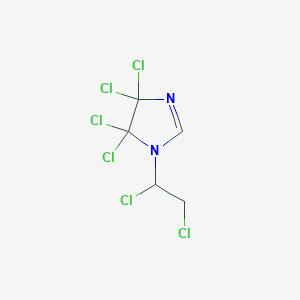
![(1S,5S,6S,7R,8S)-6,7,8-Trihydroxy-1-(hydroxymethyl)-2-oxa-4-azabicyclo[3.3.1]nonan-3-one](/img/structure/B14004526.png)


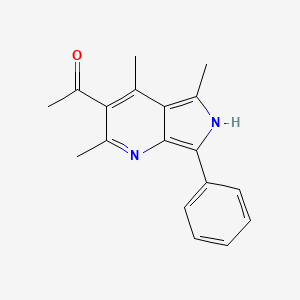
![3-fluoro-N-[(Z)-(5-pyrimidin-2-ylsulfanylfuran-2-yl)methylideneamino]benzamide](/img/structure/B14004544.png)
![2-[4-(Dimethylamino)pyrazolo[3,4-d]pyrimidin-1-yl]-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B14004545.png)


